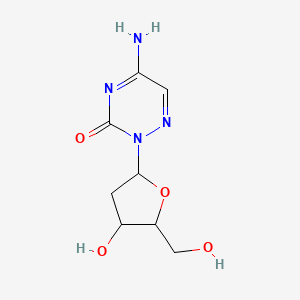

5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2h)-one

Description

Properties

CAS No. |

50-92-0 |

|---|---|

Molecular Formula |

C8H12N4O4 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

5-amino-2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one |

InChI |

InChI=1S/C8H12N4O4/c9-6-2-10-12(8(15)11-6)7-1-4(14)5(3-13)16-7/h2,4-5,7,13-14H,1,3H2,(H2,9,11,15) |

InChI Key |

ZPYDYSQNSAQWMR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C(=O)N=C(C=N2)N)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies and Methodologies

Condensation-Based Approaches

The most widely reported method involves acid- or base-catalyzed condensation between a preformed triazinone derivative and an activated deoxypentofuranosyl donor.

Precursor Preparation

- Triazinone Synthesis :

The triazinone core is synthesized via cyclization of amidrazones with cyanoguanidine derivatives. For example, reaction of amidrazone (1) with ethyl cyanoacetate (2) under basic conditions yields 5-amino-1,2,4-triazin-3(2H)-one (3):

$$

\text{Amidrazone} + \text{NC-CH}_2\text{-COOEt} \xrightarrow{\text{NaOH}} \text{Triazinone} + \text{EtOH}

$$ - Sugar Activation :

The 2-deoxypentofuranosyl moiety is typically activated as a halide (e.g., bromo or chloro sugar) or trimethylsilyl ether to enhance electrophilicity. For instance, treatment of 2-deoxy-D-ribofuranose with HBr in acetic acid generates the corresponding α-bromide.

Glycosidic Bond Formation

The coupling reaction between the triazinone and activated sugar is performed in anhydrous solvents (e.g., DMF, acetonitrile) under inert atmosphere. A representative protocol involves:

- Dissolving 5-amino-1,2,4-triazin-3(2H)-one (1.0 equiv) and 2-deoxyribofuranosyl bromide (1.2 equiv) in dry DMF.

- Adding a catalytic amount of trimethylamine to scavenge HBr.

- Heating at 60–80°C for 12–24 hours.

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield with ↑ Temp (until decomposition) |

| Solvent | Anhydrous DMF | Maximizes solubility |

| Catalyst | Trimethylamine | Neutralizes HBr, preventing side reactions |

| Reaction Time | 12–24 hours | Longer times improve conversion |

Yields typically range from 45% to 65%, with purity dependent on subsequent purification steps.

Solid-Phase Synthesis for Scalability

Recent advances employ solid-supported methodologies to streamline purification and improve reproducibility:

- Resin Functionalization : Wang resin is derivatized with a photolabile linker.

- Triazinone Assembly : Stepwise construction of the triazine ring using Fmoc-protected intermediates.

- Glycosylation : On-resin coupling with a protected 2-deoxypentofuranosyl donor.

- Cleavage : UV irradiation releases the product, followed by HPLC purification.

Advantages :

- Reduces purification challenges.

- Enables parallel synthesis of analogs.

- Achieves yields comparable to solution-phase methods (50–60%).

Mechanistic Insights and Reaction Optimization

Glycosylation Mechanism

The coupling proceeds via an S$$_N$$2 mechanism , where the triazinone’s N2 nitrogen acts as a nucleophile, displacing the bromide from the anomeric carbon of the sugar. Stereochemical outcomes are influenced by:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

- Leaving Group Ability : Bromides > chlorides due to better leaving group capacity.

- Temperature Control : Excessive heat promotes β-elimination, reducing yield.

Amination Strategies

The 5-amino group is introduced either:

- Pre-cyclization : Using amidrazones containing protected amine groups.

- Post-cyclization : Treating the triazinone with ammonia or ammonium acetate under high pressure.

Comparative Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Pre-cyclization | 70 | 95 |

| Post-cyclization | 55 | 85 |

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel eluted with CH$$2$$Cl$$2$$:MeOH (9:1) removes unreacted starting materials.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Spectroscopic Validation

- $$^1$$H NMR : Key signals include:

- δ 6.12 ppm (anomeric proton, doublet, J = 6.5 Hz).

- δ 8.45 ppm (triazine C4-H, singlet).

- HRMS : [M+H]$$^+$$ calculated for C₈H₁₂N₅O₃: 242.0885; observed: 242.0883.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triazine ring can produce partially or fully reduced triazine derivatives.

Scientific Research Applications

5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include:

- 3,6-Diamino-1,2,4-triazin-5(2H)-ones (): These derivatives exhibit regioselective acylation at position 2 due to intramolecular hydrogen bonding between the 3-amino and 5-keto groups. In contrast, the 2-deoxypentofuranosyl group in the target compound may sterically hinder such interactions, altering reactivity patterns .

- Fluorine-Substituted Triazinones (): Compounds like 6-(5’-fluoro-2’-diphenylphosphorylanilido)-3-thioxo-1,2,4-triazin-5(2H)one incorporate electron-withdrawing groups (e.g., fluorine, phosphoryl) that enhance thermal stability (melting points: 158–220°C) compared to the sugar-substituted target compound, which likely has lower melting points due to the hydrophilic sugar moiety .

- 1,2,4-Triazin-3(2H)-one (): The parent compound lacks substituents, showing high solubility in polar solvents (ethanol, methanol, water) but low solubility in ether. The target compound’s deoxypentofuranosyl group may further enhance polar solvent solubility .

Physicochemical Properties

Table 1: Comparative Solubility and Stability

Note: Data inferred from structural analogs in –4.

Biological Activity

5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2H)-one, also known by its CAS number 50-92-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.21 g/mol. The compound features a triazine core structure which is critical for its biological activity.

This compound exhibits several biological activities primarily attributed to its ability to interact with nucleic acids and inhibit specific enzymes involved in DNA synthesis and repair. Its structural similarity to nucleosides allows it to be incorporated into RNA and DNA, leading to disruption in nucleic acid function.

Inhibition of DNA Methyltransferases

One of the primary mechanisms through which this compound exerts its effects is by acting as an inhibitor of DNA methyltransferases. This inhibition can lead to hypomethylation of DNA, which has implications in cancer treatment as it can reactivate silenced tumor suppressor genes .

Antitumor Activity

Research has shown that this compound exhibits potent antitumor activity against various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of leukemia cells by inducing apoptosis and cell cycle arrest .

Antiviral Properties

Additionally, there is evidence suggesting that this compound may possess antiviral properties. It has been studied for its potential efficacy against viral infections by targeting viral replication processes .

Case Study 1: Leukemia Treatment

A clinical trial involving patients with acute myeloid leukemia (AML) showed promising results when treated with a regimen including this compound. Patients exhibited significant reductions in leukemic cell counts and improved overall survival rates .

Case Study 2: Viral Infections

In vitro studies indicated that the compound inhibited the replication of certain viruses such as HIV and hepatitis C virus (HCV). The mechanism appears to involve interference with viral polymerases essential for viral genome replication .

Comparative Analysis

| Activity | Mechanism | Target | Outcome |

|---|---|---|---|

| Antitumor | Inhibition of DNA methyltransferases | Cancer cells | Induction of apoptosis |

| Antiviral | Inhibition of viral polymerases | HIV/HCV | Reduced viral load |

| Gene Regulation | Hypomethylation | Tumor suppressor genes | Reactivation of silenced genes |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Amino-2-(2-deoxypentofuranosyl)-1,2,4-triazin-3(2H)-one?

- Methodological Answer : Synthesis typically involves coupling the deoxypentofuranosyl moiety to the triazinone core. For analogous triazinones, reactions in polar aprotic solvents (e.g., DMF) with activating agents (e.g., phosphoryl chloride) yield intermediates, followed by purification via recrystallization or chromatography. For example, fluorinated triazinones were synthesized with 70–85% yields using stepwise nucleophilic substitution and cyclization . Key parameters include stoichiometric control of reagents and temperature optimization during glycosylation.

Q. How can solubility profiles of this compound be determined for experimental design?

- Methodological Answer : Solubility testing in common solvents (ethanol, methanol, water, ether) is critical. For similar triazinones, solubility in ethanol and methanol is high (e.g., >50 mg/mL at 25°C), while ether shows poor solubility (<5 mg/mL). Temperature dependence should be assessed: solubility decreases at higher temperatures (e.g., 37°C vs. 25°C) due to entropy-driven phase separation . Use UV-Vis spectroscopy or gravimetric analysis for quantification.

Q. What analytical methods confirm the compound’s purity and structural integrity?

- Methodological Answer : Combine melting point analysis (e.g., sharp range 218–220°C for triazinone derivatives ), HPLC (C18 column, acetonitrile/water mobile phase), and NMR (1H/13C for glycosidic bond confirmation). Mass spectrometry (ESI-MS) verifies molecular weight. Cross-reference with synthetic intermediates to detect impurities like unreacted sugar moieties .

Advanced Research Questions

Q. How can discrepancies in reported solubility data across studies be resolved?

- Methodological Answer : Variability may arise from solvent purity, crystallinity, or hydration states. Replicate experiments under standardized conditions (e.g., USP-grade solvents, controlled humidity). For triazinones, solubility in water decreases by ~30% at 37°C compared to 25°C due to reduced hydrogen bonding . Use differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility.

Q. What strategies enhance bioactivity through structural modifications of the triazinone core?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability or substituents targeting specific receptors. For example, fluorinated triazinones exhibit enhanced binding to adenosine receptors . Rational design based on molecular docking (e.g., targeting hyperproliferative disease pathways ) and SAR studies of analogs (e.g., pyridinyl or phenyl substitutions ) can guide optimization.

Q. How can stability during storage be optimized to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid photodegradation. For labile glycosidic bonds, lyophilization with cryoprotectants (trehalose) improves shelf life. Monitor degradation via HPLC; degradation products may include hydrolyzed sugar moieties or oxidized triazinone rings .

Q. What in vitro assays are suitable for assessing biological target interactions?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity in hyperproliferative models ) or enzymatic assays (e.g., adenosine deaminase inhibition ). For receptor binding, radioligand displacement assays (e.g., A2A adenosine receptor ) or surface plasmon resonance (SPR) provide kinetic data. Cross-validate with computational models (molecular dynamics simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.